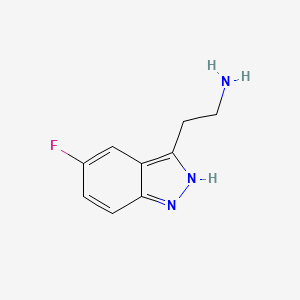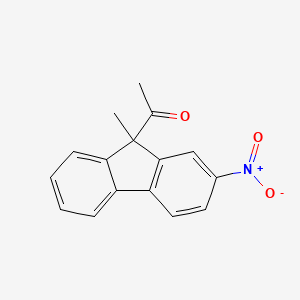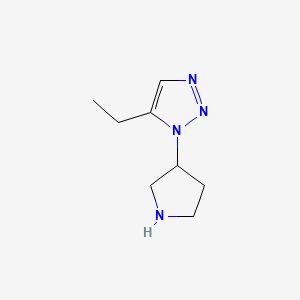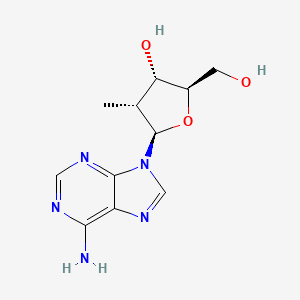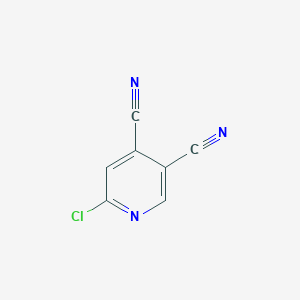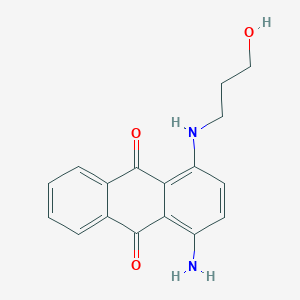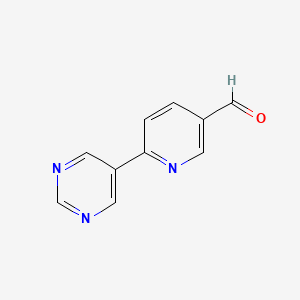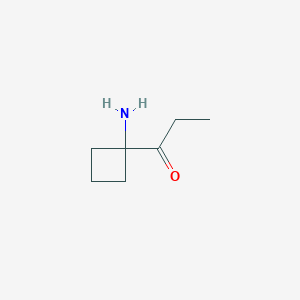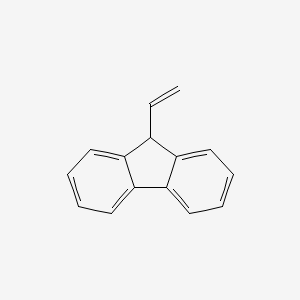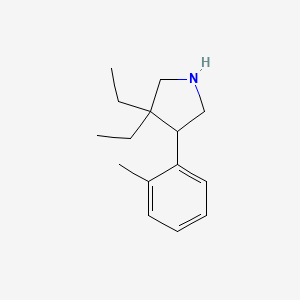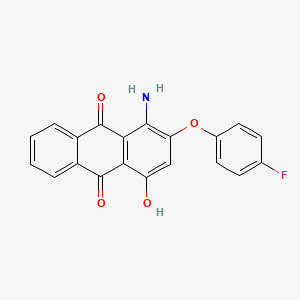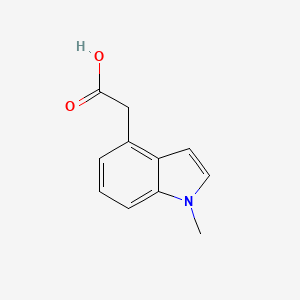
2-(1-Methyl-1H-indol-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-indol-4-YL)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-indol-4-YL)acetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction provides the desired indole derivative in good yield . Another common method involves the cyclization of ortho-substituted anilines followed by functionalization of the indole ring .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1H-indol-4-YL)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their biological activity .
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-indol-4-YL)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their role in cell signaling and as plant hormones.
Medicine: These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Indole derivatives are used in the production of dyes, perfumes, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-indol-4-YL)acetic acid involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The specific pathways and targets can vary depending on the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
1-Methylindole-3-acetic acid: Similar in structure but with different biological activities.
2-Methylindole-3-acetic acid: Another indole derivative with distinct properties.
Uniqueness
2-(1-Methyl-1H-indol-4-YL)acetic acid is unique due to its specific substitution pattern on the indole ring, which can result in unique biological activities and applications compared to other indole derivatives .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-(1-methylindol-4-yl)acetic acid |
InChI |
InChI=1S/C11H11NO2/c1-12-6-5-9-8(7-11(13)14)3-2-4-10(9)12/h2-6H,7H2,1H3,(H,13,14) |
Clave InChI |
OVBZOCZTKGRERK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C(C=CC=C21)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


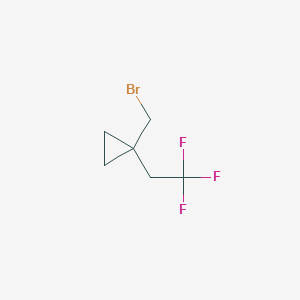
![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)
